N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide
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Overview
Description
N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexyl ring substituted with a piperazine moiety, which is further modified with a cyclopropylmethyl group. The acetamide functional group adds to its chemical complexity, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with cyclopropylmethyl chloride under basic conditions to form 4-(cyclopropylmethyl)piperazine.
Cyclohexyl Ring Functionalization: The next step includes the introduction of the cyclohexyl ring. This can be achieved by reacting the piperazine derivative with a cyclohexyl halide in the presence of a suitable base.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the cyclohexyl-piperazine intermediate with acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act on specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring is known for its ability to bind to various biological targets, while the cyclohexyl and acetamide groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-((1r,4r)-4-(4-(methyl)piperazin-1-yl)cyclohexyl)acetamide
- N-((1r,4r)-4-(4-(ethyl)piperazin-1-yl)cyclohexyl)acetamide
- N-((1r,4r)-4-(4-(benzyl)piperazin-1-yl)cyclohexyl)acetamide
Uniqueness
N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c1-13(20)17-15-4-6-16(7-5-15)19-10-8-18(9-11-19)12-14-2-3-14/h14-16H,2-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDOUGDECLHTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N2CCN(CC2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882660-40-4 |
Source
|
Record name | N-[ trans-4-(4-Cyclopropylmethyl-piperazin-1-yl)-cyclohexyl]-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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